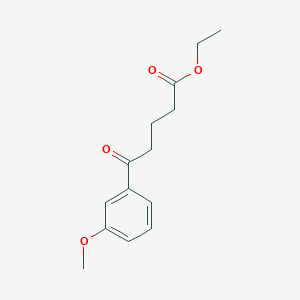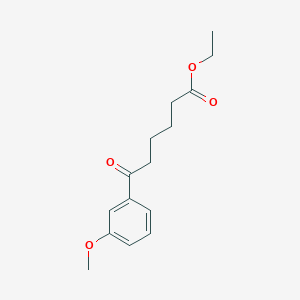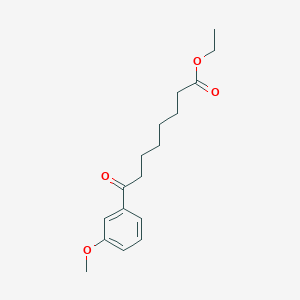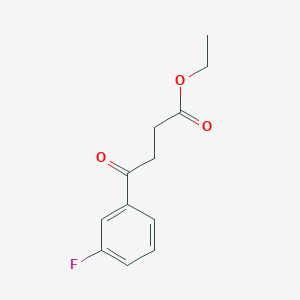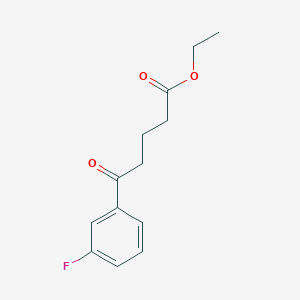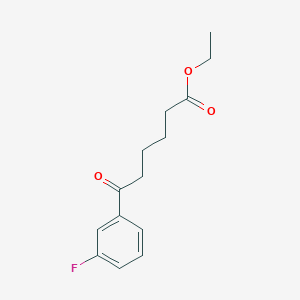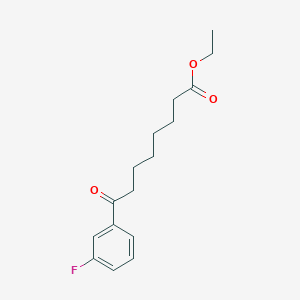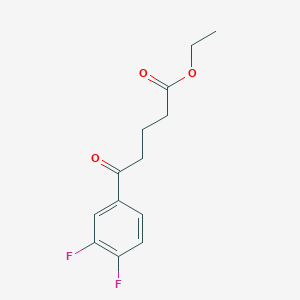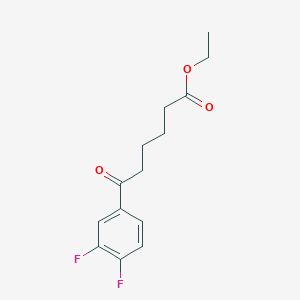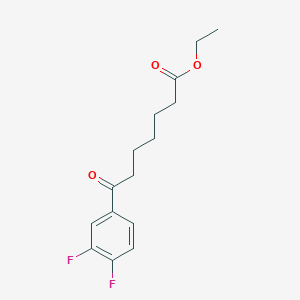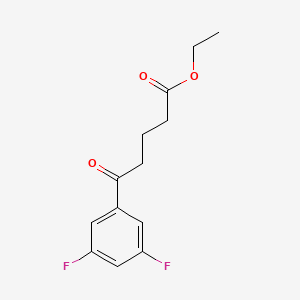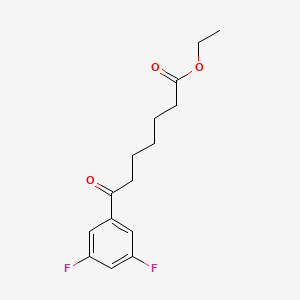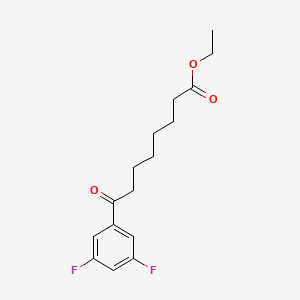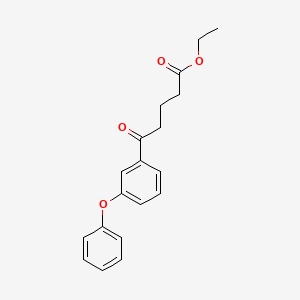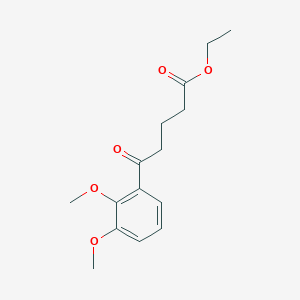
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, also known as ethyl vanillin oxime or ethylvanillin oxime, is a chemical compound with the molecular formula C12H15NO5. It is a derivative of ethylvanillin, which is a flavoring agent commonly used in food and beverage industries. Ethyl vanillin oxime has been found to possess various biological activities, making it a potential candidate for scientific research in different fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Bridged 3-Benzazepine Derivatives : Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a related compound to Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, has been used in the synthesis of bridged 3-benzazepine derivatives as dopamine analogues. These derivatives are significant for exploring conformational restrictions in chemical structures (Gentles et al., 1991).
Large-Scale Synthesis Applications : Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, chemically related to Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, has been developed for the treatment of hyperproliferative and inflammatory disorders and cancer. This showcases the compound's utility in large-scale synthesis for pharmaceutical applications (Kucerovy et al., 1997).
Microbial Synthesis and Asymmetry : The microbiological reduction of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate, similar in structure to Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, has been used to prepare (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate. This process highlights the compound's potential in asymmetric synthesis and microbial applications (Bardot et al., 1996).
Advanced Material Research
- Conjugated Photopolymerisable Liquid Crystals : Compounds like 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene, which have structural similarities to Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, demonstrate potential in the field of solution processable small molecule semiconductors. These substances exhibit unique liquid crystal phases and are relevant for advanced material research (McGlashon et al., 2012).
Nonlinear Optical Analysis
- Nonlinear Optical Organic Crystals : Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, with structural resemblance to Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate, has been studied for its nonlinear optical properties. The research in this area emphasizes the compound's potential in optical technologies and materials science (Dhandapani et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-4-20-14(17)10-6-8-12(16)11-7-5-9-13(18-2)15(11)19-3/h5,7,9H,4,6,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBJBBCFRAXGHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645807 |
Source


|
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,3-dimethoxyphenyl)-5-oxovalerate | |
CAS RN |
898758-07-1 |
Source


|
| Record name | Ethyl 2,3-dimethoxy-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2,3-dimethoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

